molecular formula C7H7BrClNO B2783261 3-(2-Bromoethoxy)-5-chloropyridine CAS No. 1018974-74-7

3-(2-Bromoethoxy)-5-chloropyridine

Cat. No. B2783261
CAS RN: 1018974-74-7
M. Wt: 236.49
InChI Key: AMVWYTOVXLIRDK-UHFFFAOYSA-N
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Description

“3-(2-Bromoethoxy)-5-chloropyridine” is likely a halogenated organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “3-(2-Bromoethoxy)” part suggests that a bromoethoxy group is attached to the 3rd position of the pyridine ring .


Synthesis Analysis

While specific synthesis methods for “3-(2-Bromoethoxy)-5-chloropyridine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

The reactivity of “3-(2-Bromoethoxy)-5-chloropyridine” would likely be influenced by the presence of the bromoethoxy and chloro groups, which are good leaving groups. This could make it a candidate for further nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Chalcone Derivatives

“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They have shown promise in pharmaceutical applications due to their privileged structures .

Inhibitor of α-Glucosidase

Some chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have shown inhibitory activity on α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibitors are used in the treatment of diabetes .

Promoter of α-Glucosidase

Interestingly, while some chalcone derivatives inhibit α-glucosidase, others synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” have been found to increase the activity of α-glucosidase . This suggests potential applications in regulating carbohydrate metabolism .

Crystal Structure Analysis

The crystalline structures of compounds synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” can be characterized by X-ray crystal diffraction . This can provide valuable insights into the properties and potential applications of these compounds .

Pharmaceutical Applications

Chalcone derivatives synthesized using “3-(2-Bromoethoxy)-5-chloropyridine” may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity . The specific activity depends on the structural features, like planarity, electronic delocalization, and substitution pattern on the aromatic rings .

Chemical Manufacturing

“3-(2-Bromoethoxy)-5-chloropyridine” can be used in the manufacture of dyes . Chalcones, which can be synthesized using this compound, have applications in the manufacture of dyes .

properties

IUPAC Name

3-(2-bromoethoxy)-5-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVWYTOVXLIRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)-5-chloropyridine

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